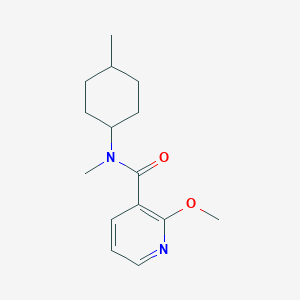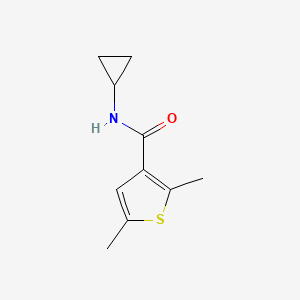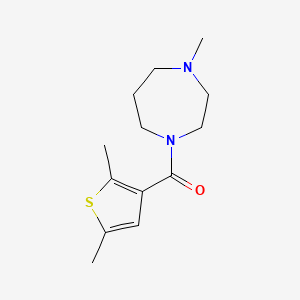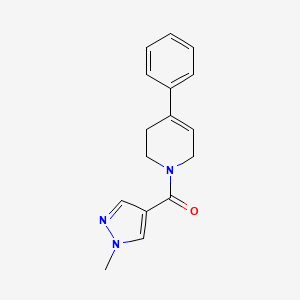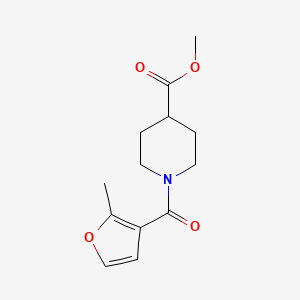
N-cyclopropyl-N-ethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-ethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that is currently being researched as a potential anticancer drug. It was first discovered in 2005 by scientists at the University of Queensland in Australia and has since been studied extensively for its ability to target cancer cells.
Mécanisme D'action
N-cyclopropyl-N-ethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from carrying out its normal function of synthesizing ribosomal RNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which require high levels of ribosomal RNA, are particularly vulnerable to this inhibition and undergo cell death.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-ethylpyridine-3-carboxamide has potent anticancer activity in a variety of cancer cell lines and animal models. The drug has been shown to induce cell death in cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly found in many types of cancer. N-cyclopropyl-N-ethylpyridine-3-carboxamide has also been shown to have a low toxicity profile in normal cells, which suggests that it may have fewer side effects than traditional chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-N-ethylpyridine-3-carboxamide in lab experiments is its specificity for cancer cells with p53 mutations. This allows researchers to selectively target cancer cells while sparing normal cells, which can reduce the toxicity of the drug. However, one limitation of using N-cyclopropyl-N-ethylpyridine-3-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. This can make it difficult to produce large quantities of the drug for use in experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-cyclopropyl-N-ethylpyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to the drug. Additionally, there is ongoing research on the safety and efficacy of N-cyclopropyl-N-ethylpyridine-3-carboxamide in clinical trials, which will help to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with cyclopropylmethylamine to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, N-cyclopropyl-N-ethylpyridine-3-carboxamide. The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-cyclopropyl-N-ethylpyridine-3-carboxamide is being studied for its potential as an anticancer drug, specifically for its ability to target cancer cells that have mutations in the p53 tumor suppressor gene. The drug works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. Cancer cells require high levels of ribosomal RNA to support their rapid growth and division, and N-cyclopropyl-N-ethylpyridine-3-carboxamide has been shown to selectively target these cells while sparing normal cells.
Propriétés
IUPAC Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13(10-5-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNADVOJCJMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


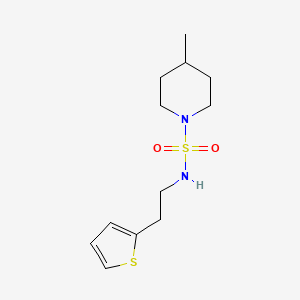




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
